Mellitic acid

描述

5-Chloro-6-fluoro-1H-benzimidazol-2-amine is a halogenated benzimidazole derivative characterized by a bicyclic aromatic system with chlorine and fluorine substituents at positions 5 and 6, respectively, and an amine group at position 2. The chloro group acts as a strong electron-withdrawing substituent, while the smaller fluorine atom modulates electronic effects without significant steric hindrance .

准备方法

苯六甲酸可以通过多种方法合成:

纯碳或石墨氧化: 此方法涉及使用冷或热浓硝酸将纯碳、石墨或六甲苯氧化成碱性高锰酸钾。

从蜜石: 该化合物也可以通过将蜜石与碳酸铵一起加热,煮沸多余的铵盐,然后向溶液中加入氨来制备。过滤掉沉淀的氧化铝,然后蒸发滤液。然后通过重结晶纯化酸的铵盐,并通过用醋酸铅沉淀转化为铅盐。

化学反应分析

Thermal Decomposition

Mellitic acid demonstrates high thermal stability but decomposes under controlled conditions:

-

Dry Distillation : At elevated temperatures, this compound decomposes into carbon dioxide and pyrothis compound (CHO) .

-

Distillation with Lime : Produces benzene as a major product :

Kinetic Data for Mellitate Salt Decomposition

| Salt | Decomposition Temp. Range (°C) | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|

| Manganous | 200–300 | 120–150 | Two-phase homogeneous reaction |

| Chromic | 250–350 | 140–170 | Carboxyl-metal bond rupture |

| Cupric | 280–400 | 160–190 | Single-step decomposition |

Reactivity with Halogenating Agents

This compound reacts with phosphorus pentachloride (PCl) to form This compound chloride (CClO) after prolonged digestion :

Salt Formation and Coordination Chemistry

This compound forms stable salts (mellitates ) with diverse metals, exhibiting distinctive magnetic and structural properties:

Notable Mellitates

| Metal Ion | Formula | Properties |

|---|---|---|

| Al³⁺ | Al(CO)·18HO | Found naturally as the mineral mellite |

| Fe³⁺ | Fe(CO)·nHO | Paramagnetic behavior |

| Co²⁺ | Co(CO)·nHO | Catalytic activity in oxidation reactions |

-

Coordination Modes : Mellitate anions (CO) act as polydentate ligands, forming hydrogen-bonded networks with proteins and transition metals .

Industrial Methods

| Precursor | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| Graphite/Coke | HNO + KMnO | Reflux at 90–120°C, alkaline medium | 65–75 |

| Hexamethylbenzene | HNO (70%) | High-pressure reactor (150°C) | 60–70 |

| Hexakis(methoxymethyl)benzene | HNO (two-stage) | 60–120°C → 150–200°C under pressure | 65 |

Key Reaction :

Biochemical Interactions

This compound induces protein misfolding in lysozyme under mild heating, forming aggregates with β-sheet structures . This interaction is pH-dependent, with stoichiometric binding of 1–3 mellitate anions per protein molecule.

Stability in Extreme Conditions

This compound resists reaction with concentrated HNO , Cl , and HI at standard conditions . Its stability under Martian-like UV radiation suggests potential as a biomarker in astrobiology.

科学研究应用

Chemical Properties and Structure

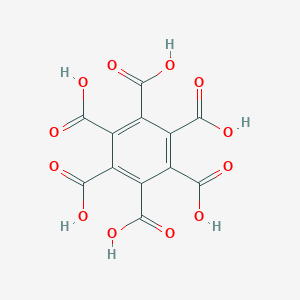

Mellitic acid has the chemical formula and consists of a benzene ring with six carboxylic acid functional groups. Its structure allows for multiple interactions with other compounds, making it useful in various chemical syntheses and analyses .

Biological Studies

This compound has been studied for its effects on biological systems. Research indicates that it can influence cell growth and metabolism. In vitro studies demonstrated that concentrations between 1 and 5 mmol/L promoted cell proliferation, while higher concentrations inhibited growth . Additionally, this compound was shown to affect the calcification process in murine fetal tibiae cultures, indicating its potential role in bone metabolism .

Material Science

This compound is utilized in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. These frameworks have applications in gas storage, catalysis, and drug delivery systems. For instance, europium-yttrium organic frameworks synthesized using this compound exhibited enhanced photoluminescence properties, making them suitable for optoelectronic applications .

Chemical Synthesis

As a versatile building block, this compound serves as a precursor for various organic compounds, including pharmaceuticals and dyes. Its reactivity with different functional groups allows researchers to create complex molecules tailored for specific applications. For example, it has been employed in the synthesis of novel fluorescent dyes for biological imaging.

Case Study 1: Biological Impact on Tumor Cells

A study investigated the influence of this compound on Ehrlich ascites tumor cells cultured in vitro. The findings revealed that lower concentrations stimulated cell proliferation, while higher concentrations led to significant inhibition of cell division. This dual effect suggests potential therapeutic implications in cancer treatment strategies .

Case Study 2: Synthesis of Metal-Organic Frameworks

Research on europium-yttrium organic frameworks highlighted the effectiveness of this compound in enhancing the photoluminescence properties of these materials. The study demonstrated that varying ratios of europium and yttrium ions significantly affected the quantum efficiency of the frameworks, showcasing this compound's role in advanced material design .

Table 1: Biological Effects of this compound

| Concentration (mmol/L) | Effect on Cell Growth | Notes |

|---|---|---|

| 1-5 | Increased proliferation | Promotes metabolic activity |

| 10+ | Inhibition | Suppresses cell division |

Table 2: Synthesis Applications of this compound

| Application | Description | Outcome |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Formation of stable complexes with metal ions | Enhanced photoluminescence |

| Fluorescent Dyes | Precursor for novel dyes used in imaging | Improved imaging capabilities |

| Organic Compound Synthesis | Building block for pharmaceuticals and coatings | Diverse chemical products created |

作用机制

苯六甲酸的作用机制涉及其与各种分子靶标和途径的相互作用。该化合物的六个羧基允许它形成多个氢键并与不同的酶和蛋白质相互作用。这种相互作用会影响这些分子的活性,从而导致各种生化效应 。

相似化合物的比较

Comparison with Structural Analogues

5-Chloro-2-Methyl-1H-Benzimidazol-6-Amine

- Structure : Chloro (C5), methyl (C2), and amine (C6).

- Synthesis : Prepared via nitro reduction of 4-chloro-2-nitroaniline followed by cyclization, yielding 78% pure product .

- Key Properties: Spectroscopic Data: FT-IR shows N-H stretches (3429, 3354 cm⁻¹) and C=N imidazole stretch (1639 cm⁻¹). $^1$H-NMR confirms methyl (δ 2.40) and aromatic protons (δ 6.85, 7.32) .

5(6)-Nitro-1H-Benzimidazol-2-Amine

- Structure : Nitro group at C5/C6 (tautomeric), amine at C2.

- Synthesis: Derived from 4-nitro-1,2-phenylenediamine and cyanogen bromide in diglyme/water .

- Key Properties :

6-Fluoro-1H-Benzimidazol-2-Amine

- Structure : Fluorine at C6, amine at C2.

- SMILES/InChi: Structural data (SMILES: Nc1[nH]c2cc(F)ccc2n1) confirm the planar benzimidazole core .

N-(2-Chlorophenyl)-6-Fluoro-2-Methyl-1H-Benzimidazole-5-Amine

- Structure : Fluoro (C6), methyl (C2), and N-(2-chlorophenyl) substituent.

- Synthesis: Refluxing 6-chloro-5-fluoro-2-methyl-benzimidazole with o-chloroaniline in ethanolic KOH .

- Key Properties: Pharmacological Potential: The chlorophenyl group may enhance receptor binding affinity but reduces solubility due to increased hydrophobicity .

5-Chloro-6-Nitro-1,3-Benzoxazol-2-Amine

- Structure : Benzoxazole core with chloro (C5), nitro (C6), and amine (C2).

- Key Differences : Replacement of benzimidazole’s N-H with oxygen in the oxazole ring reduces aromaticity and alters hydrogen-bonding capacity.

- Applications : Benzoxazole derivatives are explored as bioisosteres for benzimidazoles, offering improved metabolic stability but reduced basicity .

Tabulated Comparison of Key Compounds

| Compound Name | Substituents | Key Features | Yield (%) | Biological Relevance |

|---|---|---|---|---|

| 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | Cl (C5), F (C6), NH₂ (C2) | Balanced EW effects; moderate lipophilicity | N/A | High (potential kinase inhibition) |

| 5-Chloro-2-methyl-1H-benzimidazol-6-amine | Cl (C5), CH₃ (C2), NH₂ (C6) | Increased lipophilicity; reduced solubility | 78 | Moderate (antibacterial studies) |

| 5(6)-Nitro-1H-benzimidazol-2-amine | NO₂ (C5/C6), NH₂ (C2) | Reactive intermediate; metabolically unstable | 98 | Low (synthetic precursor) |

| 6-Fluoro-1H-benzimidazol-2-amine | F (C6), NH₂ (C2) | Higher electron density; improved solubility | N/A | Moderate (antiviral screening) |

| N-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-benzimidazole-5-amine | F (C6), CH₃ (C2), N-(ClPh) | Enhanced receptor binding; poor solubility | N/A | High (anticancer leads) |

| 5-Chloro-6-nitro-1,3-benzoxazol-2-amine | Cl (C5), NO₂ (C6), NH₂ (C2) | Bioisostere; lower basicity | N/A | Experimental (enzyme inhibition) |

Research Findings and Implications

- Electronic Effects : Chloro and fluoro substituents synergistically enhance electron-withdrawing (EW) effects, stabilizing the benzimidazole core and influencing intermolecular interactions (e.g., hydrogen bonding in target proteins) .

- Synthetic Accessibility : Nitro derivatives (e.g., ) serve as versatile intermediates but require further functionalization for pharmacological use .

- Biological Performance : Methyl and aryl substituents () improve lipophilicity but may compromise solubility, necessitating formulation optimization for drug development .

生物活性

Mellitic acid, a hexacarboxylic acid derived primarily from the mineral mellite, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its effects on cellular systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C₆H₆O₆) is characterized by six carboxylic acid groups attached to a benzene ring. This unique structure allows for various interactions with biological molecules, influencing its biological activity. The presence of multiple carboxyl groups enhances its solubility in water and its ability to form complexes with metal ions, which can be crucial in biological systems.

Cytotoxicity and Cell Proliferation

Recent studies have demonstrated that this compound exhibits both cytotoxic and cytoprotective properties depending on the context:

- Cytotoxic Effects : In certain concentrations, this compound has been shown to induce cytotoxicity in various cell lines. For instance, it was reported that this compound could enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin on muscle fibers, suggesting a role in potentiating drug efficacy against cancer cells .

- Cytoprotective Effects : Conversely, this compound has also been observed to protect renal and neuronal cells from damage induced by chemotherapeutics such as cisplatin and irinotecan. In vitro experiments indicated that this compound could prevent cytotoxic damage in HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma) cell lines .

Influence on Bone Metabolism

A notable study explored the effects of this compound on murine fetal tibiae cultured in vitro. The findings indicated that this compound positively influenced mesenchymal metabolism and bone growth, suggesting potential applications in bone health and regeneration therapies . This effect may be attributed to its ability to chelate calcium ions, thereby enhancing mineralization processes.

Photochemical Stability

This compound has been studied for its stability under various environmental conditions, particularly regarding its photochemical behavior. Research indicates that exposure to solar UV radiation can lead to the formation of resistant compounds from this compound, which may have implications for astrobiological studies related to organic molecule stability on planetary bodies like Mars .

1. Chemopreventive Properties

A study investigating the protective effects of a Lens culinaris extract containing 18% this compound demonstrated significant cytoprotection against several chemotherapeutic agents. This suggests that this compound could play a role in developing strategies for chemoprevention in cancer treatment .

2. Bone Health

In vitro research involving explanted murine fetal tibiae showed that this compound enhances mesenchymal metabolism, promoting bone growth. This finding highlights its potential as a therapeutic agent for bone-related disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Q. Basic: What are the established methods for synthesizing mellitic acid in laboratory settings?

This compound is synthesized via the thermal decomposition of mellite (a mineral composed of aluminum mellitate) with ammonium carbonate. The process involves:

- Heating mellite with excess ammonium carbonate to form ammonium mellitate.

- Removing unreacted ammonium salts by dissolution in water.

- Precipitating this compound by adding ammonia to the solution .

Alternative routes include the oxidation of polycyclic aromatic hydrocarbons (PAHs) under controlled acidic conditions, yielding this compound as a stable end product. Researchers should monitor reaction parameters (temperature, pH, and oxidant concentration) to optimize yield.

Q. Advanced: How can researchers resolve contradictions in the reported stability of this compound under oxidative conditions?

Contradictions arise from context-dependent stability, such as this compound’s resistance to strong oxidants (e.g., HNO₃, Cl₂) in terrestrial labs versus its proposed degradation on Mars due to UV radiation and peroxides . To address this:

- Experimental Design : Conduct stability assays under simulated Martian conditions (e.g., 6 mbar CO₂, UV exposure, and perchlorate-rich matrices).

- Analytical Methods : Use thermogravimetric analysis (TGA) and liquid chromatography-mass spectrometry (LC-MS) to track decomposition products.

- Data Interpretation : Compare degradation kinetics across environments to identify critical destabilizing factors.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

| Technique | Application | Key Observations |

|---|---|---|

| FTIR | Hydrogen bonding and carboxylate stretching | Peaks at ~1706 cm⁻¹ (C=O) and 1610 cm⁻¹ (COO⁻) indicate dynamic hydrogen bonding in composites . |

| Raman | Aromatic ring vibrations | Bands at 1600–1650 cm⁻¹ confirm benzenehexacarboxylic structure. |

| NMR | Solubility and proton environment | ¹³C NMR shows six equivalent carboxyl carbons (~170 ppm). |

Q. Advanced: What experimental designs are optimal for investigating the magnetic properties of this compound salts?

Iron and cobalt mellitate salts exhibit paramagnetic behavior due to metal-ligand interactions . Key methodologies include:

- Synthesis : Prepare salts by reacting this compound with FeCl₃ or Co(NO₃)₂ in aqueous ammonia (pH 8–9).

- Characterization :

- SQUID Magnetometry : Measure temperature-dependent susceptibility (2–300 K) to identify ordering transitions.

- X-ray Diffraction (XRD) : Correlate crystal structure with magnetic anisotropy.

- Data Analysis : Use the Curie-Weiss law to calculate effective magnetic moments and exchange interactions.

Q. Basic: How does this compound interact with common solvents, and what implications does this have for purification?

This compound is highly soluble in water (due to six carboxyl groups) and moderately soluble in ethanol. Purification strategies include:

- Recrystallization : Dissolve in hot water, filter, and cool to precipitate crystals.

- Solvent Selection : Avoid acetone or ether due to poor solubility. Monitor pH during dissolution to prevent salt formation.

Q. Advanced: In astrobiological research, how can this compound’s presence in Martian soil be reliably detected despite methodological limitations of past missions?

The Viking missions (1976) failed to detect this compound due to its non-volatile salt form, which is invisible to gas chromatography-mass spectrometry (GC-MS) . Improved detection strategies involve:

- Sample Preparation : Derivatize salts with silylation agents (e.g., BSTFA) to enhance volatility for GC-MS.

- Alternative Techniques :

- Ion Chromatography : Quantify benzenecarboxylate anions in soil extracts.

- X-ray Photoelectron Spectroscopy (XPS) : Identify carbon oxidation states indicative of mellitate salts.

- Field Testing : Deploy portable Raman spectrometers on rovers to target characteristic vibrational bands.

Q. Advanced: How can the rheological properties of this compound-sodium alginate composites inform 3D-printing applications?

In bi-component inks, this compound modulates hydrogen bonding with alginate, affecting viscoelasticity . Methodological steps include:

- Ink Preparation : Vary this compound concentration (2–6 wt%) in sodium alginate.

- Rheological Analysis : Perform dynamic frequency sweeps to measure storage (G′) and loss (G″) moduli.

- Structural Confirmation : Use FTIR to track shifts in carboxylate stretching bands (e.g., 1610 cm⁻¹ for alginate, 1706 cm⁻¹ for this compound).

Q. Basic: What electrochemical properties make this compound relevant for analytical chemistry studies?

This compound exhibits a diffusion-controlled reduction wave at -1.06 V (vs. SCE) in saline solution, enabling voltammetric quantification . Key parameters:

- Electrode Setup : Glassy carbon working electrode, graphite auxiliary, SCE reference.

- Calibration : Linear response between current density and concentration (1–10 mM).

属性

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCNNOKPMOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199650 | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Mellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-60-2 | |

| Record name | Mellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene Hexacarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。